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Compound of Interest

Compound Name: Chlorimuron

Cat. No.: B1205186 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

herbicide Chlorimuron-ethyl. It is designed to be a valuable resource for researchers,

scientists, and professionals involved in drug development and related fields who require

detailed information on the analytical characterization of this compound. This document

presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS), along with relevant experimental protocols and a visualization of a typical

analytical workflow.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for Chlorimuron-

ethyl.

Table 1: Mass Spectrometry (MS) Data
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Parameter Value Source(s)

Molecular Formula C₁₅H₁₅ClN₄O₆S [1][2][3]

Molecular Weight 414.82 g/mol [1][2]

Mass-to-Charge Ratio

([M+H]⁺)
414.93 [4]

Major Fragmentation Ions

(m/z)

m/z 274.16
Cleavage of the sulfonylurea

bridge
[4]

m/z 185.9, 184.9 Further fragmentation products [5]

m/z 159.97
Cleavage of the sulfonylurea

bridge
[4]

Note: The fragmentation of sulfonylurea herbicides like Chlorimuron-ethyl typically involves

the cleavage of the sulfonylurea bridge, which is a key characteristic in its mass spectrum.[4][5]

Table 2: ¹H NMR Spectral Data (Predicted)
Due to the lack of publicly available experimental ¹H NMR data with full assignments, the

following table presents predicted chemical shifts (δ) in ppm relative to TMS. These predictions

are based on established principles of NMR spectroscopy and analysis of similar chemical

structures. The actual experimental values may vary slightly.
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Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

Ethyl-CH₃ 1.2 - 1.4 Triplet ~7

Ethyl-CH₂ 4.2 - 4.4 Quartet ~7

Methoxy-CH₃ 3.9 - 4.1 Singlet -

Pyrimidine-H 6.5 - 6.7 Singlet -

Aromatic-H (multiple) 7.5 - 8.2 Multiplets -

N-H (amide/urea) 7.0 - 11.0 Broad Singlets -

Table 3: ¹³C NMR Spectral Data (Predicted)
Similar to the ¹H NMR data, a fully assigned experimental ¹³C NMR spectrum for Chlorimuron-

ethyl is not readily available. The predicted chemical shifts below are based on computational

models and data from analogous structures.

Carbon Assignment Predicted Chemical Shift (δ, ppm)

Ethyl-CH₃ 13 - 15

Ethyl-CH₂ 62 - 64

Methoxy-CH₃ 54 - 56

Aromatic/Pyrimidine Carbons 110 - 175

Carbonyl (Ester) 164 - 166

Carbonyl (Urea) 152 - 154

Table 4: Infrared (IR) Spectroscopy Data
While a complete, assigned experimental FTIR spectrum is not available in the public domain,

the following table lists the expected characteristic absorption bands for the functional groups

present in Chlorimuron-ethyl.
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Wavenumber (cm⁻¹) Functional Group Vibration Mode

3400 - 3200 N-H Stretching

3100 - 3000 Aromatic C-H Stretching

2980 - 2850 Aliphatic C-H Stretching

1730 - 1715 C=O (Ester) Stretching

1680 - 1650 C=O (Urea) Stretching

1600 - 1450 Aromatic C=C Stretching

1350 - 1150 S=O (Sulfonyl)
Asymmetric & Symmetric

Stretching

1250 - 1000 C-O (Ester, Ether) Stretching

Experimental Protocols
Detailed experimental protocols are essential for the accurate and reproducible acquisition of

spectroscopic data. The following sections provide methodologies for NMR, IR, and MS

analysis of Chlorimuron-ethyl.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of

Chlorimuron-ethyl.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

Sample Preparation:

Accurately weigh 5-10 mg of Chlorimuron-ethyl analytical standard.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, Acetone-d₆, or DMSO-d₆). The choice of solvent may depend on the solubility

of the sample and the desired resolution of specific peaks.
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Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16 to 64, depending on the sample concentration.

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time (aq): 2-4 seconds.

Spectral Width: 0-12 ppm.

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 1024 or higher, due to the low natural abundance of ¹³C.

Relaxation Delay (d1): 2 seconds.

Acquisition Time (aq): 1-2 seconds.

Spectral Width: 0-200 ppm.

Temperature: 298 K.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the spectrum and perform baseline correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Integrate the peaks in the ¹H spectrum and pick peaks in both ¹H and ¹³C spectra.
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Infrared (IR) Spectroscopy
Objective: To obtain an infrared spectrum to identify the functional groups present in

Chlorimuron-ethyl.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

Thoroughly grind a small amount (1-2 mg) of Chlorimuron-ethyl with approximately 100-200

mg of dry potassium bromide (KBr) powder in an agate mortar.

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

FTIR Spectrum Acquisition:

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16 to 32.

Background: A background spectrum of the empty sample compartment or a pure KBr pellet

should be recorded and subtracted from the sample spectrum.

Data Analysis:

Identify the characteristic absorption bands corresponding to the functional groups of

Chlorimuron-ethyl.

Compare the obtained spectrum with reference spectra if available.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of Chlorimuron-ethyl

for structural confirmation.

Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system, typically with

an Electrospray Ionization (ESI) source and a triple quadrupole or time-of-flight (TOF) mass
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analyzer.

Sample Preparation:

Prepare a stock solution of Chlorimuron-ethyl in a suitable solvent such as acetonitrile or

methanol at a concentration of approximately 1 mg/mL.

Further dilute the stock solution with the initial mobile phase to a final concentration of 1-10

µg/mL.

LC-MS Parameters:

Liquid Chromatography:

Column: A C18 reversed-phase column is commonly used.

Mobile Phase: A gradient of water and acetonitrile, both often containing a small amount of

formic acid (e.g., 0.1%) to improve ionization.

Flow Rate: 0.2 - 0.5 mL/min.

Injection Volume: 5 - 10 µL.

Mass Spectrometry (ESI in positive ion mode):

Capillary Voltage: 3-4 kV.

Source Temperature: 100-150 °C.

Desolvation Temperature: 300-400 °C.

Scan Range: m/z 100-600 for full scan analysis.

For Tandem MS (MS/MS): Select the precursor ion [M+H]⁺ (m/z 415.1) and apply collision-

induced dissociation (CID) to obtain fragment ions. Monitor specific transitions, such as

415.1 -> 185.9 and 415.1 -> 184.9, for targeted analysis.[5]

Data Analysis:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1205186?utm_src=pdf-body
https://www.researchgate.net/figure/Mass-spectra-of-chlorimuron-ethyl-degradation-products-by-Rhodococcus-sp-D310-1_fig4_291811593
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1205186?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identify the molecular ion peak in the full scan spectrum.

Analyze the fragmentation pattern in the MS/MS spectrum to elucidate the structure of the

molecule. The cleavage of the sulfonylurea bridge is a characteristic fragmentation pathway.

[4]

Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound like Chlorimuron-ethyl.
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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